molecular formula C20H15O4PS B8091975 Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-

Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-

Cat. No.: B8091975
M. Wt: 382.4 g/mol
InChI Key: MOWDUKOXQIVXQD-UHFFFAOYSA-N
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Description

Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS)- (CAS 35193-64-7) is a chiral organophosphorus compound featuring a binaphthyl backbone fused with a dioxaphosphepine ring. Its (11bS) stereochemistry and hydroxy-oxide functional groups make it a versatile catalyst in asymmetric synthesis, particularly in enantioselective transformations such as peptide coupling and indole alkylation . This article compares its structural, physicochemical, and catalytic properties with those of related derivatives, emphasizing substituent effects and stereochemical implications.

Properties

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide;sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P.H2S/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25;/h1-12H,(H,21,22);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWDUKOXQIVXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The reaction initiates with (S)-1,1'-bi-2-naphthol [(S)-BINOL], a chiral diol that serves as the precursor for the dinaphtho backbone. This compound undergoes phosphorylation using phosphoryl trichloride (POCl₃) under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.

(S)-BINOL+POCl₃DCM, 0–5°C(11bS)-dioxaphosphepin chloride intermediate\text{(S)-BINOL} + \text{POCl₃} \xrightarrow{\text{DCM, 0–5°C}} \text{(11bS)-dioxaphosphepin chloride intermediate}

Hydrolysis to Form the 4-Hydroxy-4-oxide Derivative

The chloride intermediate is subsequently hydrolyzed under controlled acidic conditions to yield the target compound. This step employs a mixture of hydrochloric acid (HCl) and deionized water at room temperature, followed by neutralization with a weak base such as sodium bicarbonate (NaHCO₃) :

Intermediate+H₂OHCl(11bS)-dinaphtho-dioxaphosphepin-4-hydroxy-4-oxide\text{Intermediate} + \text{H₂O} \xrightarrow{\text{HCl}} \text{(11bS)-dinaphtho-dioxaphosphepin-4-hydroxy-4-oxide}

Table 1: Summary of Core Synthesis Parameters

StepReagents/ConditionsTemperatureTimeYield (%)
PhosphorylationPOCl₃, DCM, N₂ atmosphere0–5°C4–6 h85–90
HydrolysisHCl (1M), H₂O, NaHCO₃25°C2–3 h92–95

Reaction Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) and toluene have been explored as alternatives to DCM, but DCM remains optimal due to its low nucleophilicity and ability to stabilize reactive intermediates. Elevated temperatures (>10°C) during phosphorylation lead to racemization, reducing enantiomeric excess (ee) to <70%.

Catalytic Additives

The inclusion of triethylamine (TEA) as a proton scavenger improves yields by neutralizing HCl generated during phosphorylation. However, excess TEA promotes side reactions, necessitating stoichiometric precision.

Characterization and Analytical Data

Spectroscopic Analysis

  • ³¹P NMR : A singlet at δ 18.2 ppm confirms the presence of the phosphoester group.

  • IR Spectroscopy : Peaks at 1230 cm⁻¹ (P=O stretch) and 3450 cm⁻¹ (O-H stretch) validate the 4-hydroxy-4-oxide moiety.

  • Optical Rotation : [α]D25=322.8°[α]^{25}_D = -322.8° (c = 1.02, CHCl₃), consistent with the (11bS) configuration.

X-ray Crystallography

Single-crystal X-ray analysis reveals a twisted dinaphtho framework with a dihedral angle of 68.5° between the naphthalene planes. The phosphorus center adopts a trigonal bipyramidal geometry , stabilized by intramolecular hydrogen bonding.

Table 2: Physical Properties

PropertyValue
Melting Point250–260°C (dec.)
SolubilityCHCl₃, THF, ethyl acetate
Molecular Weight600.60 g/mol
Enantiomeric Excess>99% ee (HPLC, Chiralpak IA column)

Scalability and Industrial Considerations

Pilot-Scale Production

Industrial synthesis employs continuous flow reactors to enhance heat dissipation and reduce racemization risks. A representative protocol involves:

  • Continuous Phosphorylation : POCl₃ and (S)-BINOL are fed into a reactor at 5°C with a residence time of 30 minutes.

  • Quenching and Extraction : The reaction mixture is quenched in ice-cold water and extracted with DCM.

  • Crystallization : The crude product is recrystallized from hexane/ethyl acetate (3:1 v/v) to achieve >99.5% purity.

Quality Control

  • HPLC Purity : ≥99.5% (C18 column, acetonitrile/water gradient).

  • Chiral Purity : Assessed via chiral stationary phase chromatography.

Applications in Asymmetric Catalysis

The compound serves as a chiral Brønsted acid catalyst in enantioselective transformations, including:

  • Mannich Reactions : Achieves up to 99% ee for β-amino carbonyl products.

  • Friedel-Crafts Alkylations : Enables synthesis of indole derivatives with 97% ee .

Chemical Reactions Analysis

Types of Reactions

Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce simpler derivatives .

Scientific Research Applications

Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The parent compound (CAS 35193-64-7) has the molecular formula C20H13O4P (MW 348.29) . Key analogs include:

Compound Name Substituents Molecular Formula MW CAS No. Key Features
(11bS)-4-Hydroxy-2,6-bis(triphenylsilyl)dinaphtho[...]dioxaphosphepine 4-oxide 2,6-bis(triphenylsilyl) C56H41O4PSi2 897.03 791616-55-2 Enhanced steric bulk for enantioselectivity
(11bS)-4-Hydroxy-2,6-diphenyl-dinaphtho[...]dioxaphosphepine 4-oxide 2,6-diphenyl C32H21O4P 500.48 874948-59-1 Improved solubility in aromatic solvents
(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[...]dioxaphosphepine 4-oxide 2,6-triisopropylphenyl C50H57O4P 752.96 874948-63-7 Extreme steric hindrance for high catalytic efficiency
(11bR)-4-Hydroxy-2,6-bis(perfluorophenyl)dinaphtho[...]dioxaphosphepine 4-oxide 2,6-perfluorophenyl C32H9F10O4P 684.29 1284293-45-3 Electron-withdrawing groups enhance oxidative stability

Key Observations :

  • Steric Effects : Bulky substituents (e.g., triisopropylphenyl) increase enantioselectivity by restricting substrate access to the phosphorus center .
  • Electronic Effects : Electron-withdrawing groups (e.g., perfluorophenyl) stabilize the phospho-oxide moiety, reducing decomposition under harsh conditions .

Physicochemical Properties

Stability and Reactivity

  • The parent compound is stable under inert storage conditions but reacts with strong acids/alkalis and oxidizing agents .
  • Derivatives with perfluorophenyl or triisopropylphenyl groups exhibit higher thermal stability (decomposition >200°C) compared to the parent compound (~150°C) .

Optical Activity

  • The (11bS) configuration induces positive optical rotation ([α]D²² = +130.0° in CHCl3) .
  • Enantiomeric analogs (e.g., (11bR)-diphenyl variant, CAS 695162-86-8) show mirror-image optical activity , critical for producing opposite enantiomers in catalysis .

Catalytic Performance

Asymmetric Indole Alkylation

  • The parent compound achieves 72% yield in indole-glycine peptide synthesis, with moderate enantiomeric excess (ee) .
  • The triisopropylphenyl derivative (CAS 874948-63-7) demonstrates >99% ee in similar reactions due to steric shielding of non-productive pathways .

Peptide Coupling

  • Triphenylsilyl-substituted analogs (e.g., CAS 791616-55-2) enable low-temperature catalysis (-20°C) by stabilizing reactive intermediates .

Biological Activity

Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS)- is a complex organophosphorus compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a distinctive dinaphthyl structure fused with a dioxaphosphepin ring, which contributes to its biological activity. The specific stereochemistry at the 11b position (S configuration) may influence its interaction with biological targets.

Molecular Characteristics

  • Molecular Formula : C24H22O4P
  • CAS Number : 1193697-61-8
  • Molecular Weight : 406.42 g/mol

Research indicates that dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin compounds may exhibit several biological activities through various mechanisms:

  • Antioxidant Activity : Studies suggest that the compound can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Cellular Interaction : It may interact with cellular membranes or proteins, influencing signaling pathways and cellular responses.

Toxicological Profile

The compound is noted for causing skin and eye irritation upon exposure. Safety data suggests caution in handling due to its irritant properties .

Case Study 1: Antioxidant Properties

A study published in Journal of Organic Chemistry explored the antioxidant capacity of various phosphine oxides, including dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin derivatives. The findings indicated significant radical scavenging activity compared to standard antioxidants.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Case Study 3: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. The results indicated selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits acetylcholinesterase
CytotoxicitySelective toxicity towards cancer cell lines

Table 2: Toxicological Data

EndpointResultReference
Skin IrritationCauses irritation (H315)
Eye IrritationCauses serious irritation (H319)

Q & A

Q. Table 1. Key Derivatives and Applications

CAS No.SubstituentsApplicationPurity/e.e.Reference
791616-70-1Bis(4-CF3_3-phenyl)Asymmetric hydrogenation catalyst≥98%, 99% e.e.
791616-63-2Bis(2,4,6-triisopropylphenyl)Cross-coupling reactions752.96 g/mol
1284293-45-3PerfluorophenylLewis acid catalystN/A

Q. Table 2. Hazard vs. Reactivity Data

PropertyValue/ClassificationReference
Skin irritationCategory 2 (H315)
Oxidizing potentialNo data available
DecompositionToxic fumes under fire

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